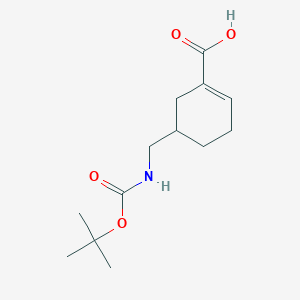

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid

Description

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid (CAS: 1434141-75-9) is a bicyclic organic compound featuring a cyclohexene ring substituted at position 1 with a carboxylic acid group and at position 5 with a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The Boc group serves as a protective agent for the primary amine, enhancing stability during synthetic processes, while the cyclohexene core introduces unsaturation, influencing conformational flexibility and electronic properties. This compound is widely utilized in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules due to its dual functional groups and stereochemical versatility .

Properties

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h6,9H,4-5,7-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWYUSFTOAPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexene and tert-butoxycarbonyl-protected amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyclohexene ring or the amino group.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development:

- The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity against target proteins.

- Research has shown that derivatives of cyclohexene carboxylic acids exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in drug development .

- Peptide Synthesis:

Organic Synthesis Applications

-

Synthesis of Complex Molecules:

- The compound can be employed as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including coupling reactions and cyclizations.

- For instance, it can serve as a precursor for synthesizing cyclic peptides or other heterocyclic compounds through ring-closing reactions .

- Catalysis:

Materials Science Applications

-

Polymer Chemistry:

- The incorporation of cyclohexene derivatives into polymer matrices can modify their mechanical properties and thermal stability. Such modifications are crucial for developing advanced materials with specific performance characteristics .

- The compound's carboxylic acid functionality may also facilitate interactions with other polymer components, enhancing compatibility and adhesion properties.

- Nanotechnology:

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Anti-inflammatory Agents | Derivatives showed significant activity against COX enzymes, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs). |

| Study 2 | Peptide Synthesis | Successful incorporation of Boc-protected amino acids led to peptides with improved solubility and bioactivity compared to unprotected counterparts. |

| Study 3 | Polymer Modification | Addition of cyclohexene derivatives resulted in polymers with enhanced tensile strength and thermal resistance, suitable for high-performance applications. |

Mechanism of Action

The mechanism of action of 5-(((tert-Butoxycarbonyl)amino)methyl)cyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group during reactions, allowing selective modifications to the cyclohexene ring. This protection is crucial for the compound’s stability and reactivity in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural distinctions between the target compound and its analogs:

| Compound ID | Core Structure | Substituents | CAS Number | Purity |

|---|---|---|---|---|

| QJ-1561 (Target) | Cyclohexene | Position 1 : COOH; Position 5 : Boc-amino methyl | 1434141-75-9 | 95% |

| JW-3801 | Cyclohexane | Position 1 : COOH + CH₃; Position 3 : Boc-amino | 2166800-08-2 | 95% |

| QV-6747 | Cyclohexane | Position 1 : COOH + CH₃; Position 4 : Boc-amino | 1262406-79-0 | 95% |

| QY-3695 | Furan | Position 2 : COOH; Position 5 : Boc-amino methyl | 160938-85-2 | 95% |

Key Comparative Insights

Cyclohexane vs. Cyclohexene Core

- Saturation Effects: The target compound’s cyclohexene ring introduces a double bond, reducing conformational flexibility compared to saturated cyclohexane analogs (JW-3801, QV-6747).

- Reactivity : The cyclohexene double bond may participate in cycloaddition reactions (e.g., Diels-Alder), offering synthetic utility absent in saturated analogs .

Substituent Positional Isomerism

- Boc-Amino Placement: In JW-3801 (position 3) and QV-6747 (position 4), the Boc-amino group’s spatial orientation differs significantly due to cyclohexane chair conformations. For instance, a substituent at position 4 is typically equatorial, reducing steric strain compared to axial positioning at position 3. This impacts solubility and steric accessibility in catalytic or binding interactions .

- Methyl Group Presence : JW-3801 and QV-6747 feature a methyl group at position 1, which increases hydrophobicity and steric hindrance near the carboxylic acid. This could reduce solubility in polar solvents compared to the target compound .

Heterocyclic Variation (Furan Analogs)

- Aromaticity and Electronic Effects : QY-3695’s furan ring introduces aromaticity, increasing electron-withdrawing effects on the carboxylic acid (pKa reduction) and rigidifying the structure. This may enhance binding affinity in enzyme-active sites reliant on planar interactions but reduce stability under acidic conditions due to furan ring sensitivity .

Q & A

Q. Tables

Table 1: Key Reaction Parameters from Literature

| Parameter | ||

|---|---|---|

| Catalyst | CuCl₂ | CuCl₂·2H₂O |

| Reaction Time | TLC-monitored | 12 hours |

| Purification | Aqueous extraction | Column chromatography |

| Yield | Not reported | 94–98% |

Table 2: Characteristic NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| tert-Butyl (Boc) | 1.34 (s) | 27.8, 80.7 |

| Cyclohexene CH | 5.6–6.0 (m) | 122.5–137.6 |

| Ester COO | - | 163.8–186.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.